(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16256408
Molecular Formula: C20H16FNO2S2
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16FNO2S2 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | (5Z)-3-[(4-fluorophenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H16FNO2S2/c1-12-8-15-9-14(4-7-17(15)24-12)10-18-19(23)22(20(25)26-18)11-13-2-5-16(21)6-3-13/h2-7,9-10,12H,8,11H2,1H3/b18-10- |
| Standard InChI Key | UMVUTQHBZIVKDF-ZDLGFXPLSA-N |
| Isomeric SMILES | CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
| Canonical SMILES | CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the thiazolidinone class, featuring a five-membered ring containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively. The (5Z) configuration indicates the Z-stereochemistry of the exocyclic double bond at position 5, which is critical for its biological activity. Key structural components include:
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4-Fluorobenzyl group: Attached to the nitrogen at position 3, this substituent enhances lipophilicity and influences receptor binding.
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2-Methyl-2,3-dihydro-1-benzofuran-5-ylmethylidene: A fused bicyclic system providing rigidity and planar geometry, potentially facilitating interactions with hydrophobic enzyme pockets .
Physicochemical Data
The compound’s molecular formula is C20H16FNO2S2, with a molecular weight of 385.5 g/mol. Its isomeric SMILES string (CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F) confirms the Z-configuration and substitution pattern. Computational studies predict moderate solubility in polar organic solvents (e.g., DMSO) and low aqueous solubility, typical of thiazolidinone derivatives .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H16FNO2S2 | |
| Molecular Weight | 385.5 g/mol | |
| IUPAC Name | (5Z)-3-[(4-Fluorophenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Canonical SMILES | CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F | |
| Topological Polar Surface Area | 86.7 Ų |
Synthesis and Optimization
Retrosynthetic Strategy
The synthesis begins with 2-thioxo-1,3-thiazolidin-4-one (rhodanine) as the core scaffold. Retrosynthetic analysis identifies two key fragments:
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4-Fluorobenzylamine: Introduced via nucleophilic substitution at position 3.
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2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde: Used in a Knoevenagel condensation to form the exocyclic double bond .
Stepwise Synthesis
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Rhodanine Functionalization:
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Reaction of rhodanine with 4-fluorobenzyl bromide in the presence of triethylamine yields the 3-(4-fluorobenzyl) intermediate.
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Knoevenagel Condensation:
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Purification:
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Rhodanine alkylation | 4-Fluorobenzyl bromide, Et3N, DMF, 60°C, 6h | 78 |
| Knoevenagel condensation | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, piperidine, EtOH, MW, 80°C, 30 min | 65 |
Mechanism of Action
Kinase Inhibition
Molecular docking studies indicate that the compound binds to GSK3β via hydrogen bonds between the thioxo group and Lys85, and π-π stacking between the benzofuran and Phe67 . This interaction disrupts glycogen synthase phosphorylation, implicating it in diabetes and neurodegenerative disease research .
COX-II Interaction
The fluorobenzyl group aligns with COX-II’s hydrophobic channel, while the thiazolidinone core chelates the heme iron, inhibiting arachidonic acid conversion . This dual mechanism reduces inflammation without gastrointestinal toxicity associated with COX-I inhibition .
Applications and Future Directions
Therapeutic Development
The compound’s kinase and COX-II inhibitory profiles position it as a candidate for:
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Oncology: Combination therapies with checkpoint inhibitors.
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Neurodegeneration: Targeting tau hyperphosphorylation in Alzheimer’s disease .
Synthetic Chemistry Innovations
Microwave-assisted synthesis reduces reaction times from hours to minutes, improving scalability . Future work may explore enantioselective routes to access E-isomers for comparative bioactivity studies .
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